

# Technical Review: Dimethylsulfoniopropionate (DMSP) Cryoprotectant Function in Sea-Ice Diatoms

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## Executive Summary

Dimethylsulfoniopropionate (DMSP) is a crucial organic sulfur compound increasingly recognized for its **cryoprotective role** in polar microorganisms, particularly **sea-ice diatoms**. While DMSP has been extensively studied as an osmolyte in marine environments, recent evidence from multiple studies demonstrates that diatoms inhabiting sea-ice environments **significantly upregulate DMSP production** under low-temperature conditions independent of osmotic stress. This comprehensive review synthesizes current understanding of DMSP's cryoprotectant function in sea-ice diatoms, presenting **quantitative experimental data**, detailed methodologies, and biosynthesis pathways based on the latest research findings. Evidence indicates DMSP concentrations in sea-ice diatom communities can reach levels comparable to marine environments despite the **limited sulfur resources** available in these habitats, highlighting the compound's essential role in cold stress adaptation.

## Introduction to DMSP in Sea-Ice Environments

Sea-ice environments create extreme conditions for microbial life, characterized by **fluctuating temperatures**, **varying salinity**, and **limited nutrient availability**. Dimethylsulfoniopropionate (DMSP) is

an organosulfur compound originally identified in marine phytoplankton where it serves multiple physiological functions including osmoprotection and antioxidant defense [1]. In recent years, research has revealed DMSP's significant presence and importance in sea-ice ecosystems, particularly for diatoms that dominate these microbial communities. Sea-ice diatoms must employ various **physiological adaptations** to survive freezing temperatures that include modifications to membrane lipid composition, production of ice-binding proteins, and synthesis of compatible solutes like DMSP [2].

The study of DMSP in sea-ice diatoms represents a convergence of several scientific disciplines including microbial ecology, biogeochemistry, and cryobiology. DMSP was initially considered primarily a **marine osmolyte**, but evidence from freshwater ice-covered environments like Lake Baikal has confirmed its production occurs even in the absence of osmotic pressure requirements, strongly supporting an additional cryoprotective function [3]. Beyond its cellular protective roles, DMSP also serves as a **precursor molecule** for the climate-active gas dimethylsulfide (DMS), which has implications for global sulfur cycling and potentially for climate regulation through cloud formation processes [2]. Understanding DMSP production and function in sea-ice diatoms is therefore critical for predicting how polar ecosystems may respond to environmental change.

## Evidence for DMSP Cryoprotectant Function in Sea-Ice Diatoms

### Physiological Evidence from Experimental Studies

Multiple experimental approaches have demonstrated the cryoprotective role of DMSP in sea-ice diatoms. In the sea-ice diatom *Fragilariopsis cylindrus*, combined shifts in salinity and temperature were used to investigate potential metabolic functions for DMSP and dimethylsulfoxide (DMSO). Researchers observed that **salinity increases** alone led to elevated DMSP production, suggesting osmoregulation, but when **temperature decreases** were combined with salinity shifts, the DMSP cell quotas did not show significant modification [4]. This finding indicates that while DMSP clearly functions in osmoprotection, its role as a dedicated cryoprotectant may be less straightforward than previously hypothesized and likely interacts with other stress response pathways.

Further evidence comes from proteomic analyses of *Fragilariopsis cylindrus* under hypersaline conditions, which revealed that **one-third of upregulated proteins** were associated with amino acid metabolic pathways, including methionine metabolism which feeds directly into DMSP biosynthesis [2]. The study documented an approximately **85% increase** in intracellular DMSP concentrations when salinity was elevated from 35 to 70 practical salinity units (PSU), demonstrating the diatom's capacity for substantial DMSP production under stressful conditions. Importantly, this DMSP accumulation occurred alongside increases in proteins from all four enzyme classes of the proposed algal methionine transaminase DMSP pathway, providing molecular evidence for the activation of complete DMSP biosynthesis under stress conditions [2].

## Environmental and Ecological Observations

Environmental sampling in ice-covered Lake Baikal revealed that DMSP concentrations in lake water correlated strongly with **plankton density** and reached maximum levels in mid-April, with concentrations comparable to those found in marine environments [3]. This finding is particularly significant because Lake Baikal freshwater contains only approximately **1/500 of the sulfate** available in seawater, indicating that plankton invest substantial resources into DMSP production despite sulfur limitation. The research demonstrated that surface water DMSP concentrations exhibited **temperature-dependent fluctuations**, with higher concentrations observed at lower morning temperatures, and that DMSP was released from plankton cells into the water on warm days [3].

The ecological context of DMSP production was further elucidated by metagenomic studies of sea-ice prokaryotic communities, which identified a diverse assemblage of bacteria with the genetic potential to **degrade algal-derived DMSP** and **oxidize sulfur** compounds [5]. This finding highlights the interconnectedness of diatom-bacterial interactions in sea-ice environments, where diatoms produce DMSP that subsequently supports bacterial metabolism. The presence of DMSP catabolism genes in abundant members of the sea-ice prokaryotic community, particularly within the *Rhodobacteraceae* family, suggests that DMSP serves as an important **cross-kingdom signaling molecule** or **nutrient source** in these ecosystems beyond its cryoprotective function for diatoms [5].

## Quantitative Data on DMSP in Sea-Ice Diatoms

## DMSP Concentrations Across Environments

Table 1: DMSP Concentrations in Various Environments

Environment/Organism	DMSP Concentration	Conditions	Reference
Lake Baikal surface water	195-340 nM	Peak in mid-April	[3]
Lake Baikal colony water	Extremely high concentrations	Ice cavities during melting season	[3]
Marine euphotic zone	10-200 nM	Typical range	[3]
<i>Fragilariopsis cylindrus</i>	85% increase intracellular	Salinity shift from 35 to 70 PSU	[2]
Antarctic sea-ice cores	25-800 nM	Previous studies	[3]
Mariana Trench surface waters	$10.51 \times 10^{-3}$ nmol ml <sup>-1</sup>	Chlorophyll maximum layer	[6]
Mariana Trench aphotic waters	$0.96-2.39 \times 10^{-3}$ nmol ml <sup>-1</sup>	Below 200 m depth	[6]
Challenger Deep sediments	3.15-6.14 nmol g <sup>-1</sup>	Surface sediment samples	[6]

The data presented in Table 1 demonstrate that DMSP concentrations in ice-associated environments can reach levels comparable to productive marine waters. The particularly high concentrations observed in Lake Baikal's "colony water" within ice cavities highlight the significance of **microenvironments** within sea ice where diatoms thrive and produce substantial DMSP. The Challenger Deep sediment samples show that DMSP concentrations can be **two to three orders of magnitude higher** in sediments than in the equivalent mass of seawater, suggesting possible accumulation processes or enhanced production in certain niches [6].

## Experimental Conditions and DMSP Responses

Table 2: Experimental Conditions and DMSP Production in Diatom Studies

Experimental Parameter	Conditions/Responses	Organism/Study	Reference
Salinity shift	35 to 70 PSU over 22-24 hours	<i>Fragilariopsis cylindrus</i>	[2]
DMSP increase	~85% intracellular rise	<i>Fragilariopsis cylindrus</i> under high salinity	[2]
Temperature ranges tested	-7.4°C to +4°C	<i>Fragilariopsis cylindrus</i> with salinity shifts	[4]
Salinity ranges tested	20, 34, 75, 100, 150 PSU	<i>Fragilariopsis cylindrus</i> temperature/salinity shifts	[4]
Protein increases	1.8- to 2.8-fold for methionine pathway enzymes	<i>Fragilariopsis cylindrus</i> proteomics	[2]
Genetic potential for DMSP synthesis	Up to 4.03% of bacteria at 10,500 m depth	Mariana Trench prokaryotes	[6]

The experimental data in Table 2 reveal the specific conditions under which DMSP production has been studied in sea-ice diatoms. The **wide salinity ranges** tested reflect the natural fluctuations that occur within sea-ice brine channels as ice forms and melts. The substantial increases in methionine pathway enzymes observed in proteomic studies provide mechanistic evidence for the **regulation of DMSP biosynthesis** at the protein level [2]. Interestingly, the combination of salinity shifts with temperature shifts did not drastically modify DMSP cell quotas in *Fragilariopsis cylindrus*, suggesting that the cryoprotectant function of DMSP may be secondary to its osmoregulatory role in this diatom species, or that other cryoprotectant mechanisms are simultaneously employed [4].

## Detailed Experimental Protocols and Methodologies

### Laboratory Culture Conditions for Sea-Ice Diatoms

The standard experimental approach for investigating DMSP production in sea-ice diatoms involves **axenic log-phase cultures** initially grown at control salinity (typically 35 PSU) followed by gradual manipulation

of environmental parameters. For *Fragilariopsis cylindrus*, cultures are gradually shifted from salinity 35 to a final salinity of 70 over a 22-24 hour period to mimic natural salinity changes encountered during sea-ice formation [2]. This gradual shift is crucial as it more closely represents natural conditions compared to abrupt changes and allows the diatoms to activate appropriate physiological responses. During such experiments, both pH and carbonate alkalinity are allowed to covary with salinity, as occurs within natural sea-ice environments [2].

Following salinity manipulation, intracellular DMSP is typically measured at multiple time points to track accumulation patterns. In parallel, **photosynthetic efficiency** of Photosystem II (Fv/Fm) is monitored using pulse-amplitude modulation (PAM) fluorometry to assess physiological status, while growth rates are determined from cell counts [2]. For proteomic analyses, biomass is harvested 48 hours after the salinity shift by gentle filtration, and proteins are extracted using standard extraction buffers followed by two-dimensional gel electrophoresis to identify protein changes associated with DMSP accumulation [2]. This integrated approach provides data at multiple biological levels from physiological status to molecular responses.

## DMSP Quantification Methods

Accurate quantification of DMSP presents technical challenges due to its rapid conversion to DMS upon cell lysis. The most common method involves **alkaline cleavage** of DMSP to DMS followed by gas chromatography with sulfur-specific detection [3] [7]. For field samples from environments like Lake Baikal, water samples are collected daily from ice holes and processed within one hour of sampling to minimize artifacts [3]. Samples are typically filtered through GF/F filters to separate particulate DMSP (DMSPp, comprising intracellular pools mainly in phytoplankton) from dissolved DMSP (DMSPd, in the water). The particulate fraction is then subjected to alkaline hydrolysis to convert DMSP to DMS, which is quantified using gas chromatography.

For studies investigating DMSP uptake by different microbial size fractions, a **size-fractionation approach** is employed where seawater is sequentially filtered through different pore-size membranes (e.g., >8  $\mu\text{m}$ , 3-8  $\mu\text{m}$ , and <3  $\mu\text{m}$ ) to separate different components of the microbial community [7]. Each size fraction is then analyzed for DMSP content, allowing researchers to determine which microbial groups are responsible for DMSP uptake and accumulation. In experiments with natural microbial communities from the Great Barrier Reef, fixed controls (using glutaraldehyde at 1% final concentration) are included to account for passive

uptake of DMSP by cells [7]. These methodological considerations are essential for accurately interpreting DMSP cycling in complex natural communities.

## Genetic and Metagenomic Approaches

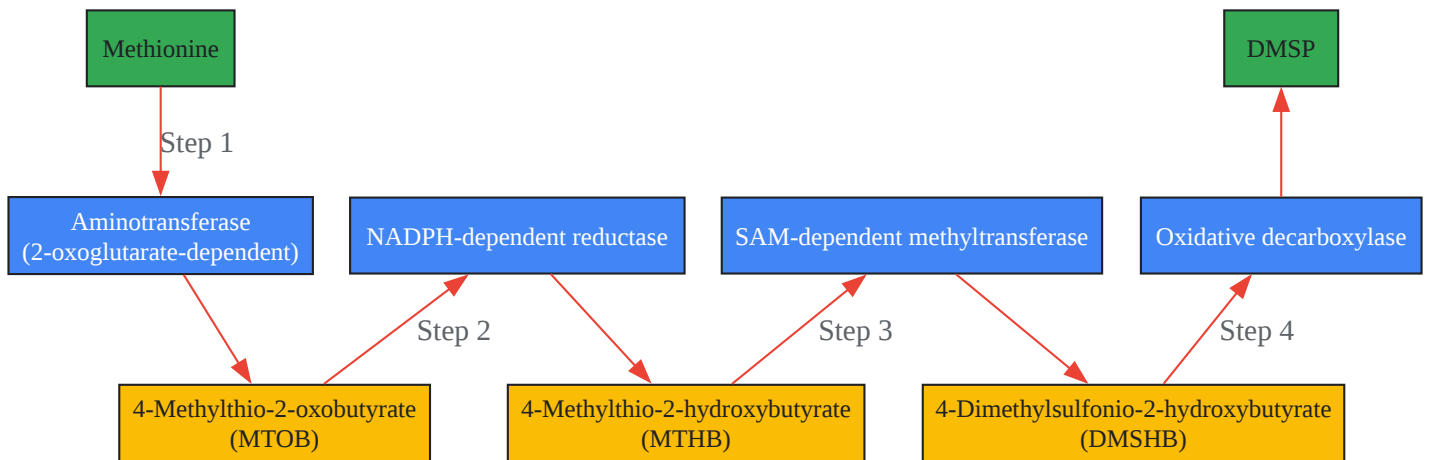
Advanced molecular techniques are increasingly being applied to study DMSP cycling in sea-ice environments. **Metagenomic assembled genomes** (MAGs) from sea-ice samples are analyzed for genes involved in DMSP degradation (e.g., *dmdA* for demethylation pathway; *dddP*, *dddL*, *dddQ*, *dddW*, *dddY*, *dddK* for cleavage pathways) and sulfur oxidation [5]. The relative abundance of these genes in different microbial taxa provides insights into their potential roles in DMSP cycling. For DMSP synthesis potential, the key bacterial gene *dsyB* and algal gene *DSYB* are quantified using quantitative PCR (qPCR) and metagenomic analyses [6].

In the Mariana Trench study, the abundance of bacteria containing *dsyB* was determined to be  $2.61 \times 10^5$  copies L<sup>-1</sup> in surface waters, increasing to  $3.95 \times 10^6$  copies L<sup>-1</sup> at 10,500 m depth, representing up to 4.03% of bacteria at the deepest samples [6]. This deep-ocean genetic potential for DMSP synthesis underscores the importance of bacteria in DMSP production beyond the photic zone. For gene expression studies, RNA is extracted from environmental samples and reverse-transcribed for qPCR analysis of key DMSP cycle genes, providing data on actual gene expression rather than just genetic potential [6].

## DMSP Biosynthesis Pathways in Diatoms

The biosynthesis of DMSP in diatoms proceeds through a **methionine transaminase pathway** that differs from the pathway identified in higher plants. The diatom pathway begins with methionine and sequentially utilizes four enzyme classes: a 2-oxoglutarate-dependent **aminotransferase**, an NADPH-linked **reductase**, an S-adenosyl methionine (SAM)-dependent **methyltransferase**, and an **oxidative decarboxylase** [2]. Proteomic analysis of *Fragilariopsis cylindrus* under high-salinity conditions revealed increased abundance of protein isoforms associated with this pathway, including S-adenosylhomocysteine hydrolase (1.8- to 2.1-fold increase), S-adenosyl methionine synthetase (1.9- to 2.5-fold increase), and S-adenosyl methionine methyltransferase (2.8-fold increase) [2].

The following diagram illustrates the DMSP biosynthesis pathway in sea-ice diatoms based on current understanding:



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*Diagram 1: The methionine transaminase pathway for DMSP biosynthesis in sea-ice diatoms. Key enzymes show increased abundance under high-salinity conditions.*

This biosynthetic pathway in diatoms contrasts with the pathway in dinoflagellates, which is believed to begin with a **methionine decarboxylase** step rather than transamination, suggesting independent evolution of DMSP biosynthesis in different algal groups [2]. The identification of proteins from all four enzyme classes of the transaminase pathway in salinity-stressed *Fragilariopsis cylindrus* provides supporting evidence for this route of DMSP production in diatoms and highlights potential regulatory points that may be influenced by environmental conditions [2].

## Research Gaps and Future Directions

Despite significant advances in understanding DMSP production in sea-ice diatoms, several important research gaps remain. First, the **specific enzymes and genes** responsible for DMSP biosynthesis in diatoms have not been fully characterized, unlike in some bacteria where *dsyB* has been identified as a key DMSP synthesis gene [6] [2]. Second, the relationship between cryoprotection and other proposed DMSP functions (**osmoregulation, antioxidant defense**) needs further elucidation, particularly regarding how diatoms

prioritize these functions under multiple simultaneous stressors [4]. Third, most studies have focused on a limited number of diatom species, particularly *Fragilariopsis cylindrus*, leaving uncertainty about how broadly applicable the findings are across the diverse diatom communities found in sea ice.

Future research should prioritize **genetic manipulation approaches** to confirm the functions of candidate DMSP biosynthesis genes in diatoms, which would represent a significant breakthrough in the field. Additionally, more **field-based studies** incorporating both spatial and temporal sampling of natural sea-ice diatom communities would help validate laboratory findings under realistic conditions. There is also a need for integrated studies that examine DMSP cycling in the context of the broader microbial community, particularly the interactions between DMSP-producing diatoms and DMSP-consuming bacteria [5]. Finally, as climate change rapidly alters polar environments, understanding how changing temperature, salinity, and light regimes affect DMSP production in sea-ice diatoms becomes increasingly urgent for predicting future polar ecosystem dynamics and potential climate feedbacks.

## Conclusion

Sea-ice diatoms employ DMSP as a **multifunctional compound** that plays important roles in cryoprotection, particularly when combined with other stress factors like high salinity. The evidence from physiological experiments, environmental sampling, and molecular analyses consistently demonstrates that sea-ice diatoms significantly upregulate DMSP production under stressful conditions. While DMSP's cryoprotectant function may be intertwined with its other physiological roles, its consistent production across diverse ice-associated environments highlights its importance for diatom survival in extreme conditions. The methionine transaminase pathway represents the primary route for DMSP biosynthesis in diatoms, with proteomic evidence indicating coordinated upregulation of enzymes in this pathway under stress conditions. Future research should focus on characterizing the specific genes and enzymes involved in diatom DMSP production and understanding how these processes may be affected by ongoing climate change in polar regions.

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